2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is an organic compound with the molecular formula C9H11NO3·HCl. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methoxy group at the para position and an amino group at the alpha position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino acid derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. These methods ensure higher yields and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted phenylacetic acid derivatives .
Scientific Research Applications
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-ethoxyphenyl)acetic acid
- 2-Amino-2-(3-chloro-4-methoxyphenyl)acetic acid
- 2-Amino-2-(4-benzyloxyphenyl)acetic acid
Uniqueness
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-amino-2-(4-methoxyphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDELKJOVNVBXIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647083 |
Source
|
Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134722-07-9 |
Source
|
Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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